molecular formula C6H6N2O3S B1296359 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid CAS No. 397308-78-0

4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid

Cat. No. B1296359
M. Wt: 186.19 g/mol
InChI Key: MOAJQWKFKCJUKP-UHFFFAOYSA-N
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Description

“4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid” is a chemical compound with the empirical formula C6H6N2O3S . It has a molecular weight of 186.19 g/mol . The compound is solid in form .


Molecular Structure Analysis

The compound has a pyrimidine ring with a hydroxy group at the 4th position and a methylthio group at the 2nd position . The carboxylic acid group is attached to the 5th position of the pyrimidine ring .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 186.19 g/mol . It has two hydrogen bond donors and five hydrogen bond acceptors . The exact mass is 186.00991323 g/mol . The compound is solid in form .

Scientific Research Applications

Tautomeric Equilibria and Molecular Interactions

The compound 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid plays a significant role in the tautomeric equilibria of nucleic acid bases. A study by Person et al. (1989) examined the effects of molecular interactions on tautomeric equilibria, especially in the context of purine and pyrimidine bases. This research highlights the change in tautomeric equilibria due to environmental interactions, contributing to the understanding of the biological significance and potential mutagenic consequences of such shifts in equilibria (Person et al., 1989).

Synthesis of Pyrimidoquinolines

Kumar et al. (2001) described a method for synthesizing pyrimido[4,5-b]quinolines and thiopyrimido[4,5-b]quinolines, starting from barbituric acid derivatives. This synthesis route contributes to the broader knowledge of pyrimidine derivatives and their potential applications in various fields, including biological activities (Kumar et al., 2001).

Anti-Inflammatory Activity of Tetrahydropyrimidine Derivatives

Gondkar et al. (2013) explored the anti-inflammatory potential of substituted 1,2,3,4-tetrahydropyrimidine derivatives. The study revealed potent in-vitro anti-inflammatory activity and emphasized the necessity of further investigation to understand the underlying anti-inflammatory mechanisms of these compounds (Gondkar et al., 2013).

Applications in Cancer Treatment

Gmeiner (2020) reviewed the developments in fluorine chemistry, especially relating to the precise use of fluorinated pyrimidines to treat cancer. The paper discusses the synthesis methods, including the incorporation of isotopes for studying metabolism and biodistribution, and provides insights into the perturbation of nucleic acid structure and dynamics by fluorinated pyrimidines (Gmeiner, 2020).

Synthesis of Pyranopyrimidine Derivatives

Parmar et al. (2023) covered synthetic pathways for developing 5H-pyrano[2,3-d]pyrimidine derivatives, highlighting the role of hybrid catalysts in these syntheses. This review article focuses on the broader applicability and bioavailability of the pyranopyrimidine core, with implications for medicinal and pharmaceutical industries (Parmar et al., 2023).

Synthesis and Pharmacokinetics of p-Coumaric Acid Conjugates

Pei et al. (2016) provided a comprehensive review of p-coumaric acid (4-hydroxycinnamic acid) and its conjugates, discussing their occurrence, bioavailability, bioaccessibility, and biological activities. The review compares the bioactivities of p-coumaric acid with its conjugates, underscoring the strengthening of biological activities through conjugation (Pei et al., 2016).

properties

IUPAC Name

2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3S/c1-12-6-7-2-3(5(10)11)4(9)8-6/h2H,1H3,(H,10,11)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAJQWKFKCJUKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50304363
Record name 2-(Methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid

CAS RN

397308-78-0
Record name 2-(Methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

A solution of ethyl 3,4-dihydro-2-methylthio-4-oxopyrimidine-5-carboxylate (C. W. Todd, J. H. Fletcher and D. S. Tarbell, J. Am. Chem. Soc. (1943), 65, 350-4) (1.95 g) in dioxan (15 ml) was treated with aqueous NaOH (0.73 g in 15 ml) and heated at 85° C. overnight. After cooling, the solution was acidified with 2N HCl to pH3 and the white solid filtered off and dried under vacuum to give title compound (1.03 g). MS (−ve ion chemical ionisation) m/z 185 ([M−H]−, 70%), 141 (100%).
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